3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Synthesis of the Triazole Ring:
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a suitable linker, such as a sulfanyl group, through nucleophilic substitution or other coupling reactions.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzofuran and triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential antimicrobial and anticancer activities. The presence of the benzofuran and triazole rings, both known for their biological activities, makes this compound a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are well-known antifungal agents.
Uniqueness
The uniqueness of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid lies in its combination of the benzofuran and triazole rings with a benzoic acid moiety. This unique structure allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H18N4O4S/c1-2-25-19(17-11-13-6-3-4-9-16(13)29-17)23-24-21(25)30-12-18(26)22-15-8-5-7-14(10-15)20(27)28/h3-11H,2,12H2,1H3,(H,22,26)(H,27,28) |
InChI Key |
HDSXMAYHVHTGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.